molecular formula C9H7NO5 B15436655 4-Hydroxy-3-(2-nitroethenyl)benzoic acid CAS No. 80728-54-7

4-Hydroxy-3-(2-nitroethenyl)benzoic acid

Cat. No.: B15436655
CAS No.: 80728-54-7
M. Wt: 209.16 g/mol
InChI Key: KHMGCMSVPWRNEP-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(2-nitroethenyl)benzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at position 4, a nitroethenyl substituent at position 3, and a carboxylic acid moiety. The nitroethenyl group, a strong electron-withdrawing substituent, distinguishes it from other derivatives, likely influencing its acidity, solubility, and bioactivity .

Properties

CAS No.

80728-54-7

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

4-hydroxy-3-(2-nitroethenyl)benzoic acid

InChI

InChI=1S/C9H7NO5/c11-8-2-1-7(9(12)13)5-6(8)3-4-10(14)15/h1-5,11H,(H,12,13)

InChI Key

KHMGCMSVPWRNEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=C[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The nitroethenyl group introduces unique electronic and steric effects compared to other substituents:

Compound Name Substituent at C3 Key Properties
4-Hydroxy-3-(2-nitroethenyl)benzoic acid 2-Nitroethenyl (electron-withdrawing) Likely lower pKa (enhanced acidity) due to nitro group; higher polarity .
4-Hydroxy-3-prenylbenzoic acid Prenyl (3-methylbut-2-enyl) Moderate acidity; increased lipophilicity due to alkyl chain .
4-Hydroxy-3-methoxybenzoic acid (vanillic acid) Methoxy (electron-donating) Higher pKa (~4.5) than nitro derivatives; moderate solubility .
4-Hydroxybenzoic acid None (parent compound) pKa ~4.5; baseline solubility and reactivity .

Key Insights :

  • The nitroethenyl group likely enhances acidity and reactivity compared to methoxy or alkylated derivatives.
  • Lipophilicity may be intermediate between polar hydroxyl/methoxy derivatives and hydrophobic prenylated analogues .
Antimicrobial and Anti-T3SS Activity
  • Nitroethenyl derivative: Potential T3SS (Type III Secretion System) inhibition inferred from benzoic acid derivatives in Erwinia amylovora (e.g., benzoic acid suppresses HrpS expression) .
  • 4-Methoxy-cinnamic acid : Inhibits T3SS in E. amylovora via HrpL repression .
  • Prenylated derivatives (e.g., HMBA) : Exhibit cell-cycle inhibition in HeLa cells via p21 activation and cyclin D1 suppression .
Radiopharmaceutical Potential
  • 4-Hydroxy-3-(2-hydroxy-3-methoxybenzylideneamino)benzoic acid: Used in ⁹⁹ᵐTc complexes for liver/spleen imaging due to stable chelation properties .
  • Nitroethenyl analogue : The nitro group could enhance radiolabeling efficiency or target specificity, though this requires experimental validation.

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives suggest that substituents significantly influence acute toxicity (oral LD₅₀ in mice):

  • Electron-withdrawing groups (e.g., nitro) : Likely increase toxicity compared to electron-donating groups (e.g., methoxy) due to enhanced electrophilicity .
  • Prenyl/methyl groups : Lower toxicity linked to reduced reactivity and higher metabolic stability .

Preparation Methods

Direct Nitration of 4-Hydroxybenzoic Acid Esters

A patent by Papenfuss (US3929864A) describes the nitration of 4-hydroxybenzoic acid alkyl esters (e.g., methyl or ethyl esters) using 30–62% nitric acid at 0–60°C, yielding 4-hydroxy-3-nitrobenzoic acid esters with >99% purity. While this method targets nitro-substituted derivatives, it highlights critical parameters for regioselective nitration:

  • Temperature control : Maintaining 20–30°C minimizes decarboxylation and polynitration by-products.
  • Nitric acid concentration : Dilute nitric acid (30–62%) reduces oxidative degradation of the hydroxyl group.
  • Solvent-free conditions : Eliminating organic solvents simplifies purification and improves cost efficiency.

For 4-hydroxy-3-(2-nitroethenyl)benzoic acid, direct nitration is unlikely due to the absence of a pre-existing ethenyl group. However, this methodology suggests that introducing the nitro group early in the synthesis—prior to ethenyl functionalization—could mitigate side reactions.

Nitroethenyl Group Installation via Knoevenagel Condensation

The nitroethenyl moiety may be introduced through a Knoevenagel condensation between a 3-formyl-4-hydroxybenzoic acid derivative and a nitroalkane (e.g., nitromethane). This reaction typically employs a base catalyst (e.g., piperidine) and proceeds via a nucleophilic attack mechanism:
$$
\text{Ar–CHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{base}} \text{Ar–CH=CH–NO}2 + \text{H}2\text{O}
$$
Key considerations :

  • Protection of hydroxyl groups : The C4 hydroxyl group must be protected (e.g., as a methyl ether) to prevent interference with the condensation.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may complicate purification.

Comparative Analysis of Methodologies

Method Key Steps Yield Purity Limitations
Direct Nitration Nitration of alkyl esters 90–95% >99% Limited to nitro, not nitroethenyl
Knoevenagel Condensation Base-catalyzed condensation 60–75% 85–90% Requires protection/deprotection
Wittig Reaction Ethenylation of nitrobenzoic acid 50–65% 75–85% Sensitivity to moisture/oxygen

Industrial Scalability and Environmental Impact

The solvent-free nitration process described in US3929864A offers scalability advantages, reducing waste generation and operational costs. Conversely, multi-step syntheses involving protective groups or sensitive reagents (e.g., Wittig reagents) face scalability hurdles due to stringent reaction conditions and purification demands.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Hydroxy-3-(2-nitroethenyl)benzoic acid, and how can reaction parameters be optimized?

  • Methodological Answer : The nitroethenyl group can be introduced via condensation reactions using nitroethylene or through nitration followed by elimination. For example, analogous compounds like 4-formyl-3-hydroxybenzoic acid ( ) employ formylation under controlled pH and temperature. Optimize reaction conditions (e.g., solvent polarity, catalyst selection) to minimize by-products. Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification.

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Compare λmax values with structurally similar nitroaromatics (e.g., 3-hydroxy-4-nitrobenzoic acid in shows λmax at ~320 nm due to nitro conjugation).
  • IR Spectroscopy : Identify key functional groups (e.g., -OH stretch at 3300–3500 cm<sup>-1</sup>, nitro group vibrations at 1520–1350 cm<sup>-1</sup>) .
  • NMR : Use deuterated DMSO to resolve aromatic protons and confirm substitution patterns. Integrate peaks to verify stoichiometry.

Q. What are the best practices for handling and storing 4-Hydroxy-3-(2-nitroethenyl)benzoic acid to prevent degradation?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to avoid photodegradation and hydrolysis. Use desiccants to mitigate moisture absorption. Safety data for analogous benzoic acid derivatives ( ) recommend wearing nitrile gloves and eye protection during handling.

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC50 values across assays) be systematically addressed?

  • Methodological Answer :

  • Assay Validation : Ensure consistent cell lines/pH conditions (e.g., highlights pH-dependent enzyme inhibition for similar compounds).
  • Dose-Response Curves : Use a minimum of three biological replicates to account for variability.
  • Control Compounds : Include reference inhibitors (e.g., aspirin for anti-inflammatory assays) to calibrate experimental systems.

Q. What computational strategies aid in predicting the regioselectivity of nitration or nitroethenyl group introduction?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps to identify reactive sites on the aromatic ring. For example, the –OH group at position 4 directs electrophilic substitution to position 3 (meta-directing effect).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways using software like Gaussian or ORCA. Compare with experimental data from analogous compounds (e.g., ’s nitration patterns).

Q. How can tautomeric equilibria or pH-dependent structural changes be experimentally resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Track proton shifts in D2O vs. DMSO-d6 to detect keto-enol tautomerism.
  • pH Titration with UV-Vis : Monitor absorbance changes at different pH levels to identify protonation states (e.g., ’s UV data table for benzothiazolyl derivatives).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • Spiking Experiments : Add a pure reference standard (if available) to confirm peak assignments.
  • 2D NMR Techniques : Use HSQC or HMBC to correlate ambiguous protons with adjacent carbons.
  • Elemental Analysis : Verify empirical formula consistency (e.g., reports C7H5NO5 for 3-hydroxy-4-nitrobenzoic acid).

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